(2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c17-11-13(16(18)19)9-12-5-4-8-15(10-12)20-14-6-2-1-3-7-14/h1-10H,(H2,18,19)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOFTAHNDSJAQA-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109314-45-6 | |
| Record name | 2-CYANO-3-(3-PHENOXYPHENYL)ACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide typically involves the reaction of 3-phenoxybenzaldehyde with malononitrile in the presence of a base to form the intermediate 2-cyano-3-(3-phenoxyphenyl)acrylonitrile. This intermediate is then subjected to an amidation reaction with an appropriate amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the phenoxy group.
Scientific Research Applications
(2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Modifications
- Entacapone: The 3,4-dihydroxy-5-nitrophenyl group introduces strong electron-withdrawing effects (nitro) and hydrogen-bonding capacity (hydroxyls), critical for binding to COMT’s active site .
- Compound 5b : The 4-methoxyphenyl and sulfamoylphenyl groups enhance polarity and hydrogen-bonding capacity, contributing to its high melting point (292°C) .
- Thiophene Derivative () : Replacement of phenyl with thiophene reduces aromatic π-surface area, which may decrease π-π stacking interactions but improve membrane permeability .
Physical and Chemical Properties
- Melting Points : Sulfamoylphenyl derivatives (e.g., 5b, 5c) exhibit high melting points (>286°C) due to hydrogen bonding and crystallinity, whereas thiophene analogs likely have lower melting points .
- Solubility: The 3-phenoxyphenyl group’s hydrophobicity may reduce aqueous solubility compared to Entacapone’s polar nitro and hydroxyl groups .
Biological Activity
(2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H12N2O2. Its structure can be represented as follows:
- SMILES : C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C(\C#N)/C(=O)N
- InChI : InChI=1S/C16H12N2O2/c17-11-13(16(18)19)9-12-5-4-8-15(10-12)20-14-6-2-1-3-7-14/h1-10H,(H2,18,19)/b13-9+
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The exact mechanisms are still under investigation, but it is believed that the compound may disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival.
Anticancer Potential
The compound has also been explored for its anticancer properties . Preliminary assays suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by interfering with specific signaling pathways. For instance, studies have indicated that this compound can modulate the expression of genes involved in cell proliferation and survival, potentially through interactions with the JAK/STAT signaling pathway .
The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling and metabolism.
- Receptor Interaction : It could bind to specific cellular receptors, altering their activity and affecting downstream signaling pathways.
- Cell Cycle Modulation : Evidence suggests it might affect the cell cycle progression in cancer cells, leading to increased apoptosis.
Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial efficacy of this compound, various bacterial strains were tested using broth microdilution methods. The results indicated significant inhibition at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Efficacy
A separate study evaluated the anticancer potential using human breast cancer cell lines. Treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined at 25 µM after 48 hours of exposure. Flow cytometry analysis showed an increase in apoptotic cells, suggesting that the compound promotes programmed cell death in malignancies .
Data Table
| Biological Activity | Test Organism/Cell Line | Concentration | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Significant inhibition |
| Antimicrobial | Escherichia coli | 10 µg/mL | Significant inhibition |
| Anticancer | Breast cancer cells | 25 µM | Reduced viability; increased apoptosis |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving substitution, reduction, and condensation reactions. For example, nitrobenzene derivatives (e.g., 3-chloro-4-fluoronitrobenzene) can undergo substitution with phenoxy groups under alkaline conditions, followed by reduction using iron powder in acidic media to yield aniline intermediates. Subsequent condensation with cyanoacetic acid using carbodiimide-based coupling agents (e.g., DCC or EDCI) facilitates enamide formation . Similar protocols are validated for structurally related cyano-enamide derivatives .
Q. How can the stereochemical configuration (E/Z isomerism) of the compound be confirmed?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous determination of stereochemistry. Programs like SHELXL and ORTEP-3 are widely used for refining crystal structures and generating 3D representations . For preliminary analysis, nuclear Overhauser effect (NOE) NMR experiments or coupling constant analysis in H NMR can differentiate E/Z isomers based on spatial proximity of substituents .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm the presence of cyano (C≡N, ~2200 cm) and amide (C=O, ~1650 cm) groups.
- H/C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and substituent-specific shifts (e.g., phenoxy vs. cyano groups).
- HRMS : Verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model frontier molecular orbitals (HOMO/LUMO), charge distribution, and dipole moments. These properties correlate with reactivity and potential biological interactions (e.g., binding affinity to enzymes). Quantum chemical computations also aid in interpreting UV-Vis spectra by simulating electronic transitions .
Q. What strategies resolve contradictions in crystallographic data for cyano-enamide derivatives?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from experimental resolution or dynamic disorder. Use high-resolution synchrotron data (≤0.8 Å) and iterative refinement in SHELXL to minimize errors. For ambiguous cases, cross-validate with spectroscopic data (e.g., Raman for bond vibrations) or alternate software like Olex2 .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
- Methodological Answer : Accelerated stability studies (ICH guidelines) involve HPLC monitoring of degradation products under stress conditions (e.g., 40°C/75% RH for 6 months). Nitro group reduction or hydrolysis of the enamide bond are common degradation pathways; mass spectrometry identifies major degradants .
Q. What in vitro assays evaluate the compound’s bioactivity, and how are false positives mitigated?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-factor validation to ensure signal robustness.
- Cytotoxicity : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Include controls for solvent interference (e.g., DMSO ≤0.1% v/v) .
Q. How can regioselective functionalization of the phenoxy ring be achieved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
